Cas no 84625-02-5 (Methyl 6-isopropylnicotinate)

Methyl 6-isopropylnicotinate 化学的及び物理的性質
名前と識別子
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- Methyl 6-isopropylnicotinate
- GS2384
- methyl 6-propan-2-ylpyridine-3-carboxylate
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- インチ: 1S/C10H13NO2/c1-7(2)9-5-4-8(6-11-9)10(12)13-3/h4-7H,1-3H3
- InChIKey: IAPDOIWRTJTAJZ-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CN=C(C=C1)C(C)C)=O
計算された属性
- 精确分子量: 179.094628657g/mol
- 同位素质量: 179.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 180
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 39.2
Methyl 6-isopropylnicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029207047-5g |
Methyl 6-isopropylnicotinate |
84625-02-5 | 95% | 5g |
$1266.30 | 2023-08-31 | |
Alichem | A029207047-25g |
Methyl 6-isopropylnicotinate |
84625-02-5 | 95% | 25g |
$2680.00 | 2023-08-31 | |
Alichem | A029207047-10g |
Methyl 6-isopropylnicotinate |
84625-02-5 | 95% | 10g |
$1656.24 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743534-1g |
Methyl 6-isopropylnicotinate |
84625-02-5 | 98% | 1g |
¥5023.00 | 2024-07-28 |
Methyl 6-isopropylnicotinate 関連文献
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2. Book reviews
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
Methyl 6-isopropylnicotinateに関する追加情報
Methyl 6-isopropylnicotinate (CAS No. 84625-02-5): Properties, Applications, and Market Insights
Methyl 6-isopropylnicotinate (CAS No. 84625-02-5) is a specialized organic compound widely recognized for its versatile applications in pharmaceuticals, agrochemicals, and fine chemical synthesis. This ester derivative of nicotinic acid is particularly valued for its role as a key intermediate in the production of bioactive molecules. With the growing demand for nicotinate derivatives in drug development, this compound has garnered significant attention from researchers and industry professionals alike.
The chemical structure of Methyl 6-isopropylnicotinate features a methyl ester group at the 1-position and an isopropyl substituent at the 6-position of the pyridine ring. This unique configuration contributes to its distinct physicochemical properties, including moderate solubility in organic solvents and stability under standard storage conditions. Recent studies highlight its potential as a building block for heterocyclic compounds, especially in the design of novel pharmaceutical intermediates targeting neurological and metabolic disorders.
In pharmaceutical applications, 6-isopropylnicotinate derivatives have shown promise in the development of enzyme inhibitors and receptor modulators. The compound's structural features make it particularly suitable for creating analogs with improved bioavailability, a hot topic in current drug discovery research. Many researchers are investigating its potential in addressing challenges related to blood-brain barrier penetration, a frequent search term in medicinal chemistry forums.
The agrochemical industry utilizes Methyl 6-isopropylnicotinate as a precursor for crop protection agents. Its molecular framework serves as an excellent scaffold for developing environmentally friendly pest control solutions, aligning with the global trend toward sustainable agriculture. This application has become increasingly relevant as farmers and agricultural scientists search for alternatives to traditional synthetic pesticides.
From a synthetic chemistry perspective, Methyl 6-isopropylnicotinate offers several advantages. Its ester functionality allows for straightforward transformations, making it a versatile starting material for various organic synthesis pathways. Recent publications in green chemistry journals have explored its use in catalyzed reactions, addressing the industry's growing interest in energy-efficient synthetic methods.
The global market for nicotinic acid derivatives has shown steady growth, with Methyl 6-isopropylnicotinate maintaining a niche but important position. Market analysts note increasing demand from contract research organizations and custom synthesis providers, particularly in regions with strong pharmaceutical and agrochemical sectors. The compound's patent landscape reveals ongoing innovation, with several recent applications focusing on its use in combination therapies.
Quality control of Methyl 6-isopropylnicotinate typically involves advanced analytical techniques such as HPLC purity testing and spectroscopic characterization. These methods ensure the compound meets the stringent requirements of GMP manufacturing processes, a critical consideration for end-users in regulated industries. Analytical data sheets often include detailed information about isomeric purity, a key parameter for many applications.
Storage and handling recommendations for Methyl 6-isopropylnicotinate emphasize protection from moisture and extreme temperatures. While the compound demonstrates good stability, proper chemical storage practices help maintain its quality over extended periods. Material safety data sheets provide comprehensive guidance on laboratory handling procedures, reflecting the compound's classification as a standard laboratory chemical.
Recent scientific literature highlights innovative applications of 6-isopropylnicotinate scaffolds in material science. Researchers are exploring its potential in creating functional polymers with specific electronic or optical properties. This emerging application area responds to growing interest in organic electronic materials, a frequently searched topic in materials science databases.
The synthesis of Methyl 6-isopropylnicotinate typically involves esterification reactions of the corresponding carboxylic acid. Process chemists continue to optimize production methods, with recent advancements focusing on catalytic systems that improve yield and reduce waste. These developments align with the pharmaceutical industry's emphasis on process intensification and cost-effective manufacturing.
As research into pyridine-based compounds expands, Methyl 6-isopropylnicotinate remains an important reference material for structure-activity relationship studies. Its well-characterized properties make it valuable for medicinal chemistry research, particularly in projects investigating structure-based drug design principles. Database searches reveal consistent academic interest in this compound class over the past decade.
Looking forward, industry experts anticipate continued growth in applications for Methyl 6-isopropylnicotinate, driven by advancements in targeted therapy development and precision agriculture. The compound's versatility ensures its relevance across multiple sectors, while ongoing research explores new possibilities in bioconjugation chemistry and prodrug design. These developments position 84625-02-5 as a compound with enduring scientific and commercial value.
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